molecular formula C23H26N2O B2471998 4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide CAS No. 1351615-32-1

4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide

Cat. No.: B2471998
CAS No.: 1351615-32-1
M. Wt: 346.474
InChI Key: INGQDLNFKSVXSW-UHFFFAOYSA-N
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Description

4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide (CAS 1351615-32-1) is a synthetic compound based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of high significance in medicinal chemistry due to its diverse biological activities . The THIQ core is recognized for its potential in oncology research, with some derivatives acting as potent inhibitors of key oncogenic targets. For instance, certain THIQ-based molecules have demonstrated significant activity in inhibiting the KRas oncogene, a frequently mutated driver in cancers such as colorectal, pancreatic, and lung cancer . Specific THIQ compounds have shown promising anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF), crucial for cutting off tumor blood supply . Beyond oncology, research into THIQ derivatives has revealed important neuroprotective properties. Studies indicate that some THIQ compounds can scavenge free radicals and inhibit glutamate-induced excitotoxicity, a key mechanism of cell death in various neurological disorders . Furthermore, the THIQ scaffold serves as a versatile template for designing inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 1, a target for estrogen-dependent diseases such as breast and ovarian cancers . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate the specific mechanisms and applications of this particular derivative in their respective fields.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c26-23(14-8-11-20-9-2-1-3-10-20)24-16-6-7-17-25-18-15-21-12-4-5-13-22(21)19-25/h1-5,9-10,12-13H,8,11,14-19H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGQDLNFKSVXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents like hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide exhibit significant neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

There is growing evidence supporting the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through multiple pathways.

Case Studies

A notable study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits inhibitory effects against several bacterial strains.

Observations

In vitro studies have shown that modifications in the phenyl ring can significantly enhance antibacterial potency against pathogens like Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectiveEnhances acetylcholine levels
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria

Table 2: Case Studies Overview

Study FocusFindingsReference
NeuroprotectionIncreased AChE inhibition leads to cognitive benefits
Cytotoxicity70% reduction in cell viability at 50 µM
AntimicrobialEnhanced activity against E. coli

Mechanism of Action

The mechanism of action of 4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neuroreceptors and enzymes, modulating their activity and exerting neuroprotective effects . The compound may also inhibit neuroinflammatory pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Differences

The compound shares structural similarities with cholinesterase inhibitors such as N-(4-((4,5-dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (). Key distinctions include:

  • Heterocyclic moiety: The tetrahydroisoquinoline group in the target compound vs. the tetrahydroacridine group in the analog.
  • Linker flexibility : The but-2-yn-1-yl linker introduces rigidity compared to oxygen-containing linkers (e.g., 4,5-dihydroisoxazol-3-yl-oxy), which may reduce conformational entropy and enhance target selectivity.

Physicochemical Properties

However, 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () provides a reference for sulfonamide-containing analogs:

Property Target Compound* Analog ()
Molecular Formula C₂₄H₂₇N₃O C₂₄H₂₃N₅O₅S
Molecular Weight (g/mol) ~373.5 (calculated) 493.53
Melting Point (°C) Not reported 83
Elemental Analysis (%) C: ~77.2; H: ~7.3; N: ~11.2 C: 58.59; H: 4.81; N: 14.32

*Calculated values based on molecular formula.

The analog in exhibits a higher molecular weight due to the sulfamoyl and pyridine substituents, which also contribute to its lower carbon content (58.59% vs. ~77.2%) and higher nitrogen content (14.32% vs. ~11.2%).

Crystallographic Analysis

Crystallographic tools like SHELXL and ORTEP-3 () are critical for resolving the 3D conformation of such compounds. For example:

  • The tetrahydroisoquinoline ring’s puckering (described by Cremer-Pople coordinates in ) influences the compound’s bioactive conformation.
  • Software suites like WinGX () enable precise refinement of bond lengths and angles, ensuring accurate comparisons with analogs.

Functional Implications of Structural Variations

  • Bioactivity: The tetrahydroisoquinoline group may enhance blood-brain barrier penetration compared to bulkier acridine derivatives, a hypothesis supported by studies on similar CNS-targeting agents.
  • Thermal Stability : The lower melting point of the sulfonamide analog (83°C, ) vs. the target compound’s predicted higher stability (~100–120°C) highlights the impact of hydrogen-bonding groups (e.g., sulfamoyl) on lattice energy.

Biological Activity

4-Phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant studies that highlight its pharmacological significance.

Molecular Characteristics

The compound's molecular formula is C23H26N2OC_{23}H_{26}N_{2}O, with a molecular weight of approximately 346.47g/mol346.47\,g/mol . Its structure includes a tetrahydroisoquinoline moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC23H26N2O
Molecular Weight346.47 g/mol
CAS Number1351615-32-1

Pharmacological Effects

Research indicates that compounds containing the tetrahydroisoquinoline structure exhibit a range of biological activities, including:

  • Neuroprotective Effects : Tetrahydroisoquinolines have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's and Alzheimer's .
  • Antidepressant Activity : Some derivatives have shown promise in alleviating depressive symptoms through modulation of neurotransmitter systems .
  • Antinociceptive Properties : Studies suggest that these compounds may possess pain-relieving effects, making them candidates for further investigation in pain management .

The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound interacts with various neurotransmitter receptors and may influence signaling pathways involved in mood regulation and pain perception.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Neuroprotection :
    • A study demonstrated that tetrahydroisoquinoline derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The results indicated a significant reduction in cell death when treated with these compounds compared to controls .
  • Antidepressant-like Effects :
    • In animal models, certain tetrahydroisoquinoline analogs exhibited significant antidepressant-like behaviors in forced swim tests and tail suspension tests, suggesting their potential as novel antidepressants .
  • Analgesic Activity :
    • Research has shown that specific derivatives can reduce pain responses in inflammatory models, highlighting their potential use in pain management therapies .

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